molecular formula C18H24N2OS B12621076 N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine CAS No. 918545-14-9

N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine

Katalognummer: B12621076
CAS-Nummer: 918545-14-9
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: POKVZSLDSLXKAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine is a complex organic compound that features a sulfinyl group, a pyridine ring, and a substituted amine. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine typically involves multiple steps, including the formation of the sulfinyl group, the introduction of the pyridine ring, and the methylation of the amine. Common reagents might include sulfoxides, pyridine derivatives, and methylating agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions for large-scale reactors, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include acidic or basic environments, depending on the nature of the substituent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a sulfide.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential biological activity that could be explored for drug development.

    Medicine: Possible therapeutic applications if biological activity is confirmed.

    Industry: Use in the production of other complex organic molecules.

Wirkmechanismus

The mechanism of action for N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The sulfinyl group and pyridine ring could play crucial roles in these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methyl-2-(phenylmethanesulfonyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-3-yl)ethyl]propan-1-amine: Similar structure but with a pyridine ring substituted at a different position.

Uniqueness

N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine is unique due to the specific combination of functional groups and their positions, which can influence its reactivity and biological activity.

Eigenschaften

CAS-Nummer

918545-14-9

Molekularformel

C18H24N2OS

Molekulargewicht

316.5 g/mol

IUPAC-Name

2-benzylsulfinyl-N-methyl-N-(2-pyridin-2-ylethyl)propan-1-amine

InChI

InChI=1S/C18H24N2OS/c1-16(22(21)15-17-8-4-3-5-9-17)14-20(2)13-11-18-10-6-7-12-19-18/h3-10,12,16H,11,13-15H2,1-2H3

InChI-Schlüssel

POKVZSLDSLXKAA-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(C)CCC1=CC=CC=N1)S(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.